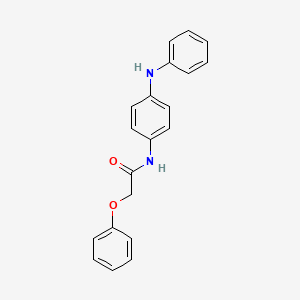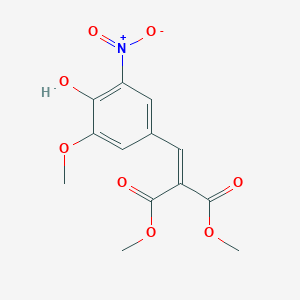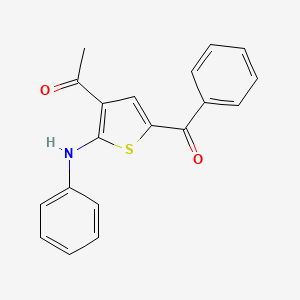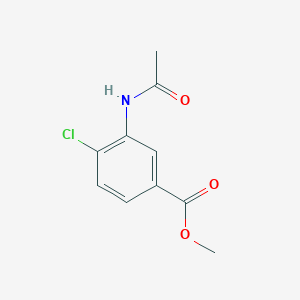
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide, also known as CR-8, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. Inflammation is regulated by various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. In neurodegenerative disorders, oxidative stress plays a key role in neuronal damage. N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and physiological effects:
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In inflammation research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. In neurodegenerative disorder research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce oxidative stress, which leads to the protection of neurons and improvement of cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has some limitations for lab experiments, including its low solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide. One area of research is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another area of research is to investigate the structure-activity relationship of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
Méthodes De Synthèse
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide can be synthesized by reacting 2-hydroxy-1,4-naphthoquinone with cycloheptylamine in the presence of acetic anhydride. The resulting product is then treated with ethyl chloroformate to yield the final compound. The synthesis of N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
N-cycloheptyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-16(18-13-8-3-1-2-4-9-13)14-11-12-7-5-6-10-15(12)21-17(14)20/h5-7,10-11,13H,1-4,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPBNJUOYJRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-methylthiourea](/img/structure/B5861030.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5861033.png)
![N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5861038.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5861046.png)



![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
